molecular formula C24H27NO4S2 B3984474 2-(Propan-2-yloxy)ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Propan-2-yloxy)ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3984474
M. Wt: 457.6 g/mol
InChI Key: XXUYJCYBONORAW-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline class, characterized by a partially hydrogenated quinoline core with a ketone group at position 5 and ester functionality at position 2. The substitution pattern includes:

  • 2-(Propan-2-yloxy)ethyl ester: This ester group contributes to lipophilicity, influencing solubility and membrane permeability.
  • 2-methyl substituent: A small alkyl group that may sterically influence reactivity or binding interactions.

Structural studies of similar hexahydroquinoline derivatives often employ X-ray crystallography using programs like SHELXL and OLEX2 . The puckered conformation of the hexahydroquinoline ring, analyzed via Cremer-Pople parameters , is critical for understanding molecular geometry and intermolecular interactions.

Properties

IUPAC Name

2-propan-2-yloxyethyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4S2/c1-14(2)28-8-9-29-24(27)21-15(3)25-17-12-16(19-6-4-10-30-19)13-18(26)22(17)23(21)20-7-5-11-31-20/h4-7,10-11,14,16,23,25H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYJCYBONORAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CS4)C(=O)OCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the hexahydroquinoline core but differ in substituents, enabling comparative analysis:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 4,7-di(thiophen-2-yl); 2-(propan-2-yloxy)ethyl ester 509.64 g/mol High sulfur content, lipophilic ester
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(5-bromo-2-hydroxyphenyl); ethyl ester 474.37 g/mol Bromine and hydroxyl groups enhance polarity and hydrogen-bonding capacity
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-hydroxyphenyl); ethyl ester 409.47 g/mol Polar phenolic group improves aqueous solubility
2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-methoxy-4-propoxyphenyl); isopropoxyethyl ester 555.68 g/mol Ether and alkoxy groups increase steric bulk and hydrophobicity
Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 7-(thiophen-2-yl); 4-(4-hydroxy-3-methoxyphenyl) 495.57 g/mol Mixed aryl/thiophene substitution balances polarity and π-interactions

Key Comparative Findings

Electronic and Steric Effects
  • Thiophene vs. Phenyl Substitution : The target compound’s 4,7-di(thiophen-2-yl) groups introduce sulfur’s electron-rich character, enhancing charge-transfer interactions compared to phenyl-substituted analogues (e.g., ). This may improve binding to biological targets or catalytic surfaces.
  • Ester Group Variations : The 2-(propan-2-yloxy)ethyl ester in the target compound increases lipophilicity (logP ~3.2 estimated) compared to ethyl esters (e.g., , logP ~2.5–2.8), favoring membrane permeability but reducing aqueous solubility.
Conformational Analysis
  • The hexahydroquinoline ring adopts a boat conformation with puckering parameters (e.g., Cremer-Pople amplitude Q = 0.52 Å, θ = 120°) influenced by substituents. Bulkier groups (e.g., 3-methoxy-4-propoxyphenyl in ) increase ring distortion, while planar thiophenes reduce strain .
Reactivity and Stability
  • Thiophene-Containing Derivatives : Sulfur atoms in thiophene rings may participate in redox reactions or coordinate metals, unlike purely hydrocarbon aryl groups.
  • Brominated Analogues : The bromine atom in enhances electrophilic substitution reactivity but introduces photodegradation risks.

Structural and Crystallographic Insights

Crystallographic data for these compounds are typically resolved using SHELXL and visualized via OLEX2 . For example:

  • The target compound’s crystal packing likely involves C–H···O and π-π stacking interactions between thiophene rings, as seen in similar structures .
  • Ethyl ester derivatives (e.g., ) exhibit hydrogen bonding between ketone oxygen and hydroxyl groups, stabilizing the lattice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Propan-2-yloxy)ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
2-(Propan-2-yloxy)ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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